tert-Butyl(ethenyl)phenylphosphane
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Overview
Description
tert-Butyl(ethenyl)phenylphosphane is an organophosphorus compound that features a phosphorus atom bonded to a tert-butyl group, an ethenyl group, and a phenyl group. This compound is part of the broader class of tertiary phosphines, which are known for their utility in various chemical reactions and applications, particularly in catalysis and organic synthesis.
Preparation Methods
The synthesis of tert-Butyl(ethenyl)phenylphosphane typically involves the reaction of tert-butylphosphine with ethenylbenzene (styrene) under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the phosphine .
Chemical Reactions Analysis
tert-Butyl(ethenyl)phenylphosphane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other groups. For example, it can react with halogens to form halophosphines.
Scientific Research Applications
tert-Butyl(ethenyl)phenylphosphane has several applications in scientific research:
Catalysis: It is used as a ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its unique structure allows for fine-tuning of the electronic and steric properties of the catalyst.
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: This compound is used in the preparation of phosphine-containing polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism by which tert-Butyl(ethenyl)phenylphosphane exerts its effects largely depends on its role as a ligand in catalysis. The phosphorus atom in the compound can coordinate to transition metals, forming a complex that can facilitate various chemical transformations. The tert-butyl and phenyl groups provide steric hindrance, which can influence the selectivity and reactivity of the catalytic process .
Comparison with Similar Compounds
tert-Butyl(ethenyl)phenylphosphane can be compared to other tertiary phosphines such as:
Triphenylphosphine: Unlike this compound, triphenylphosphine has three phenyl groups attached to the phosphorus atom. It is widely used in organic synthesis and catalysis but lacks the steric bulk provided by the tert-butyl group.
tert-Butylphosphine: This compound has three tert-butyl groups attached to the phosphorus atom.
Properties
CAS No. |
84668-89-3 |
---|---|
Molecular Formula |
C12H17P |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
tert-butyl-ethenyl-phenylphosphane |
InChI |
InChI=1S/C12H17P/c1-5-13(12(2,3)4)11-9-7-6-8-10-11/h5-10H,1H2,2-4H3 |
InChI Key |
SRTGUXXUDYORBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C=C)C1=CC=CC=C1 |
Origin of Product |
United States |
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